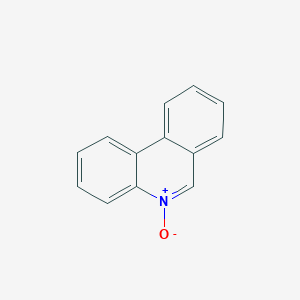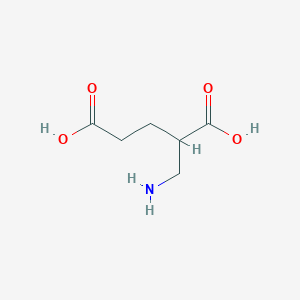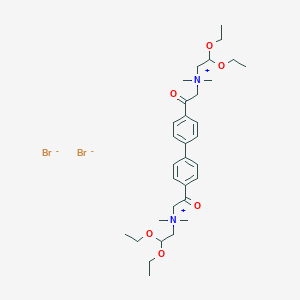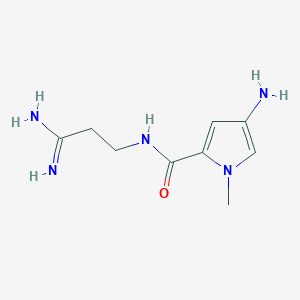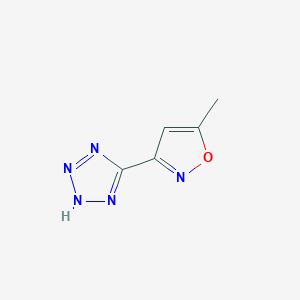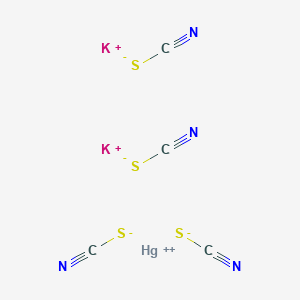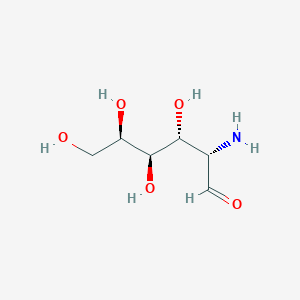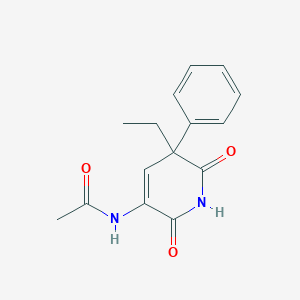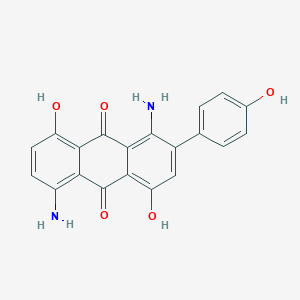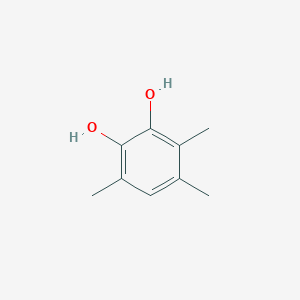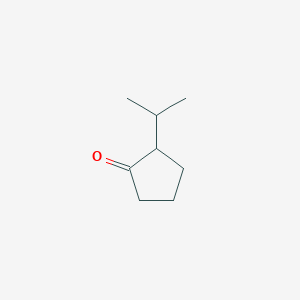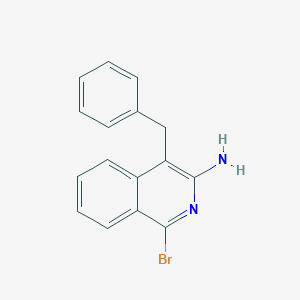
4-Benzyl-1-bromoisoquinolin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves catalytic reactions that allow for the functionalization and formation of the isoquinoline core. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines can be achieved from readily available precursors through reactions catalyzed by rhodium. A key intermediate in such syntheses is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene. This methodology highlights the synthetic versatility and efficiency in accessing brominated isoquinoline derivatives (He et al., 2016).
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research : Derivatives of tetrahydroisoquinoline, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential role in Parkinson's disease. These compounds have been found in the brain and cerebrospinal fluid (CSF) of Parkinsonian patients and are suggested to be related to the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Kawai et al., 1998), (Kotake et al., 2003).
Synthesis of Fluorescent Compounds : 4-Substituted 1-bromoisoquinolin-3-amines are used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, which have potential applications in chemical sensing and imaging (Balog et al., 2013).
Cytotoxic Activity : 3-hydroxyquinolin-4(1H)-one derivatives, which can be synthesized using similar bromoisoquinoline compounds, have been evaluated for their cytotoxic activity against various cancer cell lines and have shown promising results (Kadrić et al., 2014).
Organic Synthesis : Bromination of isoquinoline and related compounds is a significant reaction in organic synthesis. The regioselective monobromination of isoquinoline has been achieved under specific conditions, which is important for the synthesis of various brominated derivatives, including 4-Benzyl-1-bromoisoquinolin-3-amine (Brown & Gouliaev, 2004).
Dopamine Receptor Research : 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their activity on dopaminergic systems. These compounds can potentially act as endogenous dopaminergic antagonists, which has implications for research on dopamine receptors and related neurological disorders (Kawai et al., 2000).
Eigenschaften
IUPAC Name |
4-benzyl-1-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHXKNKIWSCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350558 | |
| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-bromoisoquinolin-3-amine | |
CAS RN |
13130-81-9 | |
| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



